N-cyclohexyl-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-methylacetamide
Description
N-cyclohexyl-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-methylacetamide is a triazoloquinazoline derivative characterized by a complex heterocyclic core. Its structure includes a triazolo[1,5-c]quinazoline scaffold substituted with methoxy groups at positions 8 and 9, a phenyl group at position 2, and a sulfanylacetamide side chain modified with N-cyclohexyl and N-methyl substituents.
Properties
IUPAC Name |
N-cyclohexyl-2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3S/c1-30(18-12-8-5-9-13-18)23(32)16-35-26-27-20-15-22(34-3)21(33-2)14-19(20)25-28-24(29-31(25)26)17-10-6-4-7-11-17/h4,6-7,10-11,14-15,18H,5,8-9,12-13,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBERIVFQKPWNRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-methylacetamide typically involves multiple steps, starting with the preparation of the triazoloquinazoline core. This core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-cyclohexyl-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-methylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(3-Chloro-4-methoxyphenyl)-2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide
- Structural Differences :
- The acetamide side chain is substituted with a 3-chloro-4-methoxyphenyl group instead of N-cyclohexyl and N-methyl.
- The triazoloquinazoline core is identical (8,9-dimethoxy-2-phenyl substitution).
- No direct biological data are provided, but the chloro substituent could influence cytotoxicity or metabolic stability .
N-cyclohexyl-2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-methylacetamide
- Structural Differences :
- The triazoloquinazoline core has a methyl group at position 2 instead of phenyl.
- The acetamide side chain retains N-cyclohexyl and N-methyl substituents.
- This modification may decrease aromatic interactions in target binding, affecting potency .
5-Chloro-8-methyl-2-methylsulfanyl[1,2,4]triazolo[1,5-a]quinazoline (Compound 9f)
- Structural Differences :
- The core is triazolo[1,5-a]quinazoline (vs. [1,5-c] in the target compound).
- Substitutions include 5-chloro , 8-methyl , and 2-methylsulfanyl groups.
- Analytical Data :
- 1H-NMR : δ 3.12 (CH3), 3.72 (SCH3), aromatic protons at 7.34–8.14.
- 13C-NMR : Key signals at 13.62 (CH3), 24.00 (SCH3), and aromatic carbons.
- MS : m/z 264 (M+, 93%).
- Implications: The triazolo[1,5-a] isomer and chloro substitution may confer distinct electronic properties.
N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl] Aldehyde Hydrazone Derivatives
- Structural Differences :
- These compounds feature a quinazoline-pyrazole hybrid scaffold instead of triazoloquinazoline.
- Substitutions include 4-chloroquinazoline and aldehyde hydrazone groups.
- Biological Data :
- Antimicrobial Activity : Compound 5d showed inhibition against Fusarium graminearum (wheat blight) and Valsa mali (apple canker) comparable to hymexazol.
- Compound 5k exhibited superior activity against Fusarium graminearum.
- Implications :
Key Findings and Implications
Structural Flexibility: Minor modifications (e.g., phenyl vs. methyl, chloro vs. methoxy) significantly alter physicochemical and biological properties.
Bioactivity Potential: While the target compound lacks explicit data, analogs with similar scaffolds (e.g., triazoloquinazolines and quinazoline-pyrazoles) show promise in antimicrobial applications .
Need for Further Studies : Comparative pharmacokinetic and target-binding assays are required to validate the pharmacological relevance of the target compound.
Biological Activity
N-cyclohexyl-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-methylacetamide is a complex organic compound belonging to the class of triazoloquinazoline derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. This article aims to explore the biological activity of this compound through a detailed examination of its mechanisms, interactions, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C26H29N5O3S. The compound features a triazoloquinazoline core structure with a sulfanyl group and is characterized by its unique pharmacophore that may interact with various biological targets.
| Property | Value |
|---|---|
| IUPAC Name | N-cyclohexyl-2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-methylacetamide |
| Molecular Weight | 463.60 g/mol |
| CAS Number | 901736-33-2 |
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions that lead to various biological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It potentially interacts with G protein-coupled receptors (GPCRs), influencing signaling pathways related to pain and inflammation.
Biological Activity
Research indicates that derivatives of triazoloquinazolines exhibit significant anti-inflammatory and analgesic properties. The specific biological activities attributed to N-cyclohexyl-2-{(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl}-N-methylacetamide include:
Anti-inflammatory Activity
Studies have shown that compounds similar to this derivative can inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in the inflammatory response.
Analgesic Effects
The compound may also exhibit analgesic effects by modulating pain pathways through its interaction with central nervous system receptors.
Case Studies and Research Findings
Several studies have investigated the biological activity of triazoloquinazoline derivatives:
- Inhibition Studies : A study demonstrated that sulfonamide-containing derivatives showed potent inhibition of COX enzymes in vitro . This suggests that N-cyclohexyl derivatives might share similar inhibitory profiles.
- Structure–Activity Relationship (SAR) : Research into SAR has identified key structural features that enhance biological activity against COX enzymes . These insights can guide further optimization of N-cyclohexyl derivatives for improved efficacy.
- Pharmacokinetics : Investigations into the pharmacokinetic profiles of related compounds have highlighted the importance of metabolic stability and bioavailability in determining therapeutic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
